Product packaging for 3-(2-ethoxyphenoxy)propanoic Acid(Cat. No.:CAS No. 379254-66-7)

3-(2-ethoxyphenoxy)propanoic Acid

Cat. No.: B2379439
CAS No.: 379254-66-7
M. Wt: 210.229
InChI Key: JIRXOYJJNCNFGX-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)propanoic Acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is supplied for research purposes and is strictly for laboratory use. Researchers should handle this compound with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. The structural backbone of this molecule, which incorporates both ethoxyphenoxy and propanoic acid functional groups, suggests its potential utility as a valuable chemical intermediate or building block in organic synthesis . This makes it of particular interest for researchers in medicinal chemistry and chemical biology who are developing novel compounds. Its structure is characterized by the SMILES string CCOC1=CC=CC=C1OCCC(=O)O . For quality assurance, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to verify purity and identity . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B2379439 3-(2-ethoxyphenoxy)propanoic Acid CAS No. 379254-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXOYJJNCNFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-66-7
Record name 3-(2-ethoxyphenoxy)propanoic acid
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Mechanistic Organic Chemistry of 3 2 Ethoxyphenoxy Propanoic Acid

Oxidation Pathways and Resulting Product Identification

The oxidation of 3-(2-ethoxyphenoxy)propanoic acid can proceed via several pathways, depending on the nature of the oxidizing agent and the reaction conditions. The primary sites for oxidation are the propanoic acid chain and, under more forcing conditions, the aromatic ring.

Mild oxidation conditions are unlikely to affect the carboxylic acid group, which is already in a high oxidation state. However, strong oxidizing agents under harsh conditions, such as potassium permanganate (B83412) or potassium dichromate in an acidic medium, can lead to the complete oxidation of the propanoic acid side chain. This process, known as oxidative degradation, would likely cleave the ether bond and break down the organic structure, ultimately yielding carbon dioxide and water.

Partial oxidation is more nuanced. While the carboxylic acid itself is resistant, the benzylic-like ether linkage could be susceptible to cleavage. The primary aliphatic chain is also a target. Controlled oxidation might lead to smaller carboxylic acids. For instance, partial oxidation could potentially yield intermediates like acetic acid before complete mineralization.

The aromatic ring is generally stable to oxidation but can be cleaved by powerful reagents like ozone or hot, concentrated potassium permanganate, leading to a mixture of dicarboxylic acids. The ethoxy group's ether linkage is also a potential site for oxidative cleavage, which could yield 2-ethoxyphenol (B1204887) (catechol monoethyl ether) and 3-oxopropanoic acid, though the latter is unstable.

Reaction TypeReagentsPotential ProductsNotes
Complete OxidationKMnO₄ (hot, conc.), K₂Cr₂O₇ (acidic)Carbon Dioxide (CO₂), Water (H₂O)Involves the complete breakdown of the molecule's carbon skeleton.
Aromatic Ring CleavageO₃ (Ozonolysis), followed by workupVarious dicarboxylic acidsA harsh process that breaks open the stable benzene (B151609) ring.
Ether CleavageStrong oxidizing agents2-Ethoxyphenol, 3-Oxopropanoic acidThe ether bond is a potential point of oxidative attack.

Nucleophilic Substitution Dynamics Involving Ethoxy and Oxopropoxy Moieties

The structure of this compound offers two main sites for nucleophilic substitution: the carbonyl carbon of the carboxylic acid (part of the "oxopropoxy" moiety) and the carbons of the ether linkage.

At the Carboxylic Acid: The carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution. Common reactions include:

Esterification: Reacting with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester. For example, reaction with methanol (B129727) would produce methyl 3-(2-ethoxyphenoxy)propanoate.

Amide Formation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, yields an amide.

At the Ether Linkage: The ether bond is generally unreactive and requires harsh conditions to be cleaved by nucleophilic substitution. This typically involves strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). A nucleophile (I⁻ or Br⁻) then attacks one of the adjacent carbons. In this case, attack at the ethyl group would yield ethyl iodide and 3-(2-hydroxyphenoxy)propanoic acid , while attack at the phenoxy position is less likely due to the stability of the aromatic ring. Aromatic nucleophilic substitution (SNA_r) on the ring itself is also possible but requires strong activation by electron-withdrawing groups, which are not optimally positioned here, or the use of a very strong nucleophile. nih.gov

Reaction SiteReactionReagentsMajor Products
Carboxylic AcidFischer EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 3-(2-ethoxyphenoxy)propanoate
Carboxylic AcidAmide Formation1. SOCl₂ 2. Ammonia (NH₃)3-(2-ethoxyphenoxy)propanamide
Ether LinkageEther CleavageHBr or HI (conc., heat)Ethyl bromide/iodide, 3-(2-hydroxyphenoxy)propanoic acid

Insights from Related Alpha-Halogenation Mechanisms of Carboxylic Acids

The carbon atom adjacent to the carboxyl group is known as the alpha (α) carbon. For this compound, this is the C2 position. This position can be halogenated via the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This reaction is specific to carboxylic acids possessing at least one α-hydrogen. libretexts.org

The HVZ reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). youtube.comwikipedia.org The mechanism proceeds as follows:

Acid Halide Formation: The carboxylic acid first reacts with the phosphorus trihalide to form an acyl halide (e.g., an acyl bromide).

Enolization/Tautomerization: The acyl halide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.

Alpha-Halogenation: The enol acts as a nucleophile and attacks a molecule of the halogen (e.g., Br₂), adding the halogen to the α-carbon.

Hydrolysis: The resulting α-halo acyl halide can then be hydrolyzed, often during aqueous workup, back to a carboxylic acid, yielding the final 2-halo-3-(2-ethoxyphenoxy)propanoic acid .

This reaction is a powerful tool for introducing a functional group handle at the α-position, which can then be used for further synthetic transformations, such as nucleophilic substitution to introduce amino or hydroxyl groups. wikipedia.org If a monohalogenated product is desired, acidic conditions are typically preferred, as base-promoted halogenations can be difficult to control and may lead to multiple halogen additions. libretexts.org

ReactionReagentsIntermediateFinal Product
Hell-Volhard-Zelinsky (HVZ)1. Br₂, PBr₃ (cat.) 2. H₂O2-Bromo-3-(2-ethoxyphenoxy)propanoyl bromide2-Bromo-3-(2-ethoxyphenoxy)propanoic acid
Hell-Volhard-Zelinsky (HVZ)1. Cl₂, PCl₃ (cat.) 2. H₂O2-Chloro-3-(2-ethoxyphenoxy)propanoyl chloride2-Chloro-3-(2-ethoxyphenoxy)propanoic acid

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 2 Ethoxyphenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) Applications in Conformational Analysis

A ¹H-NMR spectrum of 3-(2-ethoxyphenoxy)propanoic acid would provide detailed information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the ethoxy group's ethyl protons (a triplet and a quartet), the aromatic protons on the phenoxy ring, and the protons of the propanoic acid chain. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (splitting of signals) would reveal the connectivity of the protons, and analysis of the coupling constants could offer insights into the dihedral angles between adjacent protons, thus aiding in the conformational analysis of the molecule's flexible side chain.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Delineation

A ¹³C-NMR spectrum would reveal the number of unique carbon environments in this compound. Each carbon atom in the molecule, from the ethoxy group, the aromatic ring, and the propanoic acid moiety, would produce a distinct signal. The chemical shift of each signal would be indicative of the carbon's hybridization and its electronic environment (e.g., carbons bonded to oxygen would appear at a higher chemical shift). This technique is crucial for confirming the carbon framework of the molecule.

Due to the lack of experimental data, a table of predicted ¹³C-NMR chemical shifts, based on computational models, would be the only available resource.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to gain structural information through analysis of its fragmentation patterns. The molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (approximately 210.23 Da).

The fragmentation pattern, induced by techniques such as electron ionization (EI), would provide a unique fingerprint. Cleavage of the ether bond, decarboxylation, and loss of the ethoxy group are all plausible fragmentation pathways that would yield characteristic fragment ions. Analyzing the masses of these fragments would allow for the piecing together of the molecular structure.

Without experimental data, a detailed fragmentation table cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-O stretching vibrations for the ether and carboxylic acid groups in the 1300-1000 cm⁻¹ region.

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, typically just below and above 3000 cm⁻¹.

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

A table of these characteristic absorptions would be compiled from an experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene (B151609) ring in this compound would result in characteristic absorption bands in the UV region of the electromagnetic spectrum, typically around 250-280 nm. The position and intensity of the absorption maximum (λmax) are sensitive to the substitution pattern on the aromatic ring and the solvent used for the analysis. This technique is particularly useful for quantitative analysis and for providing evidence of the presence of a chromophore.

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the compound of interest from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase setup, would be the method of choice for assessing the purity of this compound. A suitable method would involve an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated) on a C18 column. The retention time of the main peak would be a characteristic of the compound under the specific chromatographic conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized, for instance, by converting it to a more volatile ester (e.g., a methyl or ethyl ester), to prevent issues with peak tailing and to ensure it travels through the column efficiently. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful combination, allowing for the separation of components and their subsequent identification based on their mass spectra.

In the absence of specific experimental data, the development of such chromatographic methods would require systematic optimization of parameters like the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its polarity and relatively low volatility. datapdf.com Therefore, a derivatization step, typically methylation to form the more volatile methyl 3-(2-ethoxyphenoxy)propanoate, is often performed prior to analysis. datapdf.comnih.gov

When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the concentration of the compound. The FID is highly sensitive to organic compounds, making it suitable for purity assessments and quantification in various matrices. For the analysis of fatty acids and their derivatives, GC-FID methods have been developed and validated, demonstrating good accuracy and precision. nih.govnih.gov

For structural confirmation and identification, GC is coupled with a Mass Spectrometer (MS). The GC-MS system separates the components of a sample, and the mass spectrometer then ionizes them, generating a unique mass spectrum based on the fragmentation pattern of the molecule. thepharmajournal.com This mass spectrum serves as a chemical fingerprint. In the analysis of phenoxypropanoic acid derivatives, electron impact (EI) mass spectra are recorded to identify characteristic ions that can be used for selected ion monitoring (SIM), a highly sensitive and selective detection mode. nih.gov The fragmentation of propanoic acid itself shows characteristic losses and fragment ions that aid in its identification. docbrown.info

Parameter Typical Condition for Related Propanoic Acid Derivatives
GC System TRACE 1310 Gas Chromatograph or similar nih.gov
Column Nukol™ Fused Silica Capillary Column (15 m x 0.32 mm, 0.25 µm film thickness) or equivalent nih.gov
Injector Temperature 200-250 °C thepharmajournal.comnih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.21 - 2.5 mL/min) thepharmajournal.comnih.gov
Oven Program An initial temperature held for a few minutes, followed by a ramp to a final temperature.
Detector (MS) Mass Selective Detector (e.g., ISQ 7000) nih.gov
Ion Source Temp. 250 °C nih.gov
Ionization Mode Electron Impact (EI)
Detection Mode Full Scan or Selected Ion Monitoring (SIM) nih.govnih.gov
Detector (FID) Standard FID detector with optimized gas flows (Hydrogen, Air).

This table presents typical parameters based on the analysis of related propanoic acid compounds; specific conditions for this compound would require method development and validation.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound, without the need for derivatization. It is widely used for both quantitative determination and qualitative assessment, including purity testing and impurity profiling. pensoft.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. pensoft.net The separation is typically achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. researchgate.net A mobile phase consisting of an aqueous buffer (often with adjusted pH, e.g., phosphate (B84403) buffer at pH 3) and an organic modifier like acetonitrile is used for elution. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient. pensoft.net

Detection is commonly performed using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance, for instance, 225 nm for related structures. pensoft.netresearchgate.net The method can be validated according to ICH guidelines to ensure its precision, linearity, accuracy, and selectivity. pensoft.net Such validated methods are crucial for quality control, allowing for the detection and quantification of the main compound as well as any process-related impurities or degradation products. researchgate.net

Parameter Typical Condition for Related Aryloxyphenoxypropanoic Acids
HPLC System Standard HPLC system with pump, autosampler, column oven, and detector.
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) pensoft.netresearchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) pensoft.netresearchgate.net
Elution Mode Isocratic pensoft.net
Flow Rate 1.0 mL/min pensoft.netresearchgate.net
Column Temperature 30 °C pensoft.netresearchgate.net
Injection Volume 20 µL pensoft.net
Detector UV/VIS Detector
Detection Wavelength 225 nm pensoft.netresearchgate.net

This table presents typical parameters based on the analysis of related propanoic acid compounds; specific conditions for this compound would require method development and validation.

Single-Crystal X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unambiguous proof of molecular connectivity, conformation, and stereochemistry. For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, it is often necessary to prepare a suitable crystalline derivative.

The process involves growing a high-quality single crystal of the compound or its derivative. This crystal is then mounted in an X-ray diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule, from which the positions of individual atoms can be determined.

The data obtained from this analysis includes precise bond lengths, bond angles, and torsion angles. mdpi.com These geometric parameters can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to provide further insight into the molecule's electronic structure. mdpi.com The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the solid-state properties of the material. mdpi.com

Parameter Information Provided for a Crystalline Derivative
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Describes the symmetry of the unit cell (e.g., P2₁/c).
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Calculated Density (Dc) g/cm³
Refinement Method Full-matrix least-squares on F²
Final R indices R1, wR2 (Indicators of the quality of the structural model)

This table outlines the typical data generated from a single-crystal X-ray diffraction experiment. The specific values would be unique to the crystalline derivative of this compound being analyzed.

Computational Chemistry and Theoretical Studies of 3 2 Ethoxyphenoxy Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-(2-ethoxyphenoxy)propanoic acid, methods like Density Functional Theory (DFT) are commonly employed to achieve this. nrel.govscirp.org The choice of a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), is crucial for obtaining accurate results that can be compared with experimental data if available. orientjchem.orgresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-C (phenyl)~1.39 Å
C-O (ether)~1.37 Å
O-C (ethyl)~1.43 Å
C=O (carboxyl)~1.21 Å
C-OH (carboxyl)~1.36 Å
Bond AngleC-O-C (ether)~118°
O-C=O (carboxyl)~124°
C-C-C (propanoic)~112°
Dihedral AngleC-O-C-C (ether)Variable (see Conformational Analysis)
O=C-C-C (carboxyl)Variable (see Conformational Analysis)

Note: These values are illustrative and based on general values for similar functional groups in related molecules. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxy and propanoic acid side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy as a function of its geometric coordinates. nih.gov

For this compound, the key dihedral angles to consider are those around the C-O bonds of the ether linkage and the C-C bonds of the propanoic acid chain. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. nih.gov The carboxylic acid group itself can exist in syn and anti conformations, with the syn form generally being more stable in the gas phase, though solvation can influence this equilibrium. nih.govnih.gov The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for accurately predicting macroscopic properties and spectroscopic data. researchgate.net

Electronic Structure Investigations

Analysis of Charge Distribution and Dipole Moments

The distribution of electrons within the this compound molecule dictates its polarity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. nrel.gov It is expected that the oxygen atoms of the ether and carboxylic acid groups will carry significant negative charges, while the carbonyl carbon and the acidic proton will be positively charged.

Table 2: Illustrative Calculated Mulliken Charges and Dipole Moment for a Conformer of this compound

Atom/GroupPredicted Mulliken Charge (e)
O (ether)-0.55
O (carbonyl)-0.60
O (hydroxyl)-0.75
H (hydroxyl)+0.45
Property Predicted Value
Dipole Moment~2.5 - 4.0 Debye (conformer dependent)

Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the energies and spatial distributions of the molecular orbitals. libretexts.orgrafflesuniversity.edu.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be centered on the carboxylic acid moiety or the aromatic ring. youtube.com

Theoretical Determination of Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices. ijrstjournal.comsemanticscholar.orgnih.gov These indices are derived from the change in energy of the system with respect to changes in the number of electrons or the external potential.

Key global reactivity indices include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. mdpi.com

Local reactivity indices, such as the Fukui function, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these indices would help identify which atoms on the phenyl ring or the side chain are most susceptible to chemical reaction.

Prediction of Spectroscopic Parameters via Computational Models (e.g., IR, NMR, UV-Vis, ECD, VCD, Raman)

Computational models are invaluable for predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. orientjchem.orgresearchgate.net For this compound, characteristic vibrational modes would include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the sharp C=O stretch (around 1700-1760 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid groups, and various C-H and C=C stretching and bending modes of the aromatic ring and alkyl chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netd-nb.infoacs.org These predictions, when compared to experimental spectra, are crucial for structure elucidation. The calculations would need to account for the different chemical environments of the protons and carbons in the ethoxy group, the phenyl ring, and the propanoic acid chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govnih.govresearchgate.net The predicted transitions, corresponding to the excitation of electrons from occupied to unoccupied orbitals (e.g., π → π* transitions in the aromatic ring), would indicate the wavelengths of maximum absorption (λ_max).

Electronic and Vibrational Circular Dichroism (ECD and VCD): If this compound were chiral (for instance, through substitution creating a stereocenter), ECD and VCD spectroscopy could be used to determine its absolute configuration. researchgate.netrsc.orgethz.chnih.govnih.gov Computational methods can predict the ECD and VCD spectra for each enantiomer, and comparison with the experimental spectrum would allow for unambiguous assignment of the stereochemistry.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range/Value (Illustrative)
FT-IRO-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (carboxylic acid)1710 - 1750 cm⁻¹ (strong, sharp)
C-O-C stretch (ether)1200 - 1250 cm⁻¹
¹H NMR-COOH10 - 13 ppm (singlet, broad)
Aromatic protons6.8 - 7.5 ppm (multiplets)
-OCH₂- (ethoxy)~4.1 ppm (quartet)
-CH₂- (propanoic)2.5 - 3.0 ppm (multiplets)
¹³C NMRC=O (carboxyl)170 - 180 ppm
Aromatic carbons110 - 160 ppm
-OCH₂- carbons60 - 70 ppm
UV-Visλ_max (π → π* transitions)~220 nm, ~275 nm

Note: These are illustrative predictions based on typical values for the functional groups present.

Thermodynamic and Kinetic Modeling of Chemical Transformations

Theoretical investigations into the chemical transformations of carboxylic acids often involve the modeling of reaction kinetics and thermodynamics. For instance, studies on the esterification of carboxylic acids, a common reaction, have utilized computational models to determine key parameters. maxwellsci.com Such models can predict the influence of temperature on reaction rates and conversion efficiency. maxwellsci.com

In a hypothetical thermodynamic and kinetic study of this compound, one could investigate transformations such as its esterification or ether cleavage. Density Functional Theory (DFT) is a common computational method for calculating the thermodynamic properties of reactants, products, and transition states.

Table 1: Hypothetical Thermodynamic Parameters for a Reaction of this compound

ParameterReactantTransition StateProduct
Enthalpy (kcal/mol)Data not availableData not availableData not available
Entropy (cal/mol·K)Data not availableData not all availableData not available
Gibbs Free Energy (kcal/mol)Data not availableData not availableData not available

This table illustrates the type of data that would be generated from such a study; however, specific values for this compound are not currently published.

Kinetic modeling would further build upon these thermodynamic calculations to predict reaction rates under various conditions. The Arrhenius equation and transition state theory are fundamental to these models, providing a relationship between the activation energy (derived from the transition state enthalpy) and the rate constant of the reaction.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. towardsdatascience.com The presence of single bonds in the ethoxy and propanoic acid side chains allows for a wide range of possible three-dimensional structures. MD simulations model the movement of atoms over time, providing insights into the preferred conformations and the dynamics of their interconversion. acs.org

A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box and calculating the forces between atoms using a force field. The simulation would then track the atomic positions and velocities over a set period, generating a trajectory of the molecule's motion.

Analysis of this trajectory could reveal:

Dominant Conformations: By clustering the observed structures, the most stable and frequently occurring conformations can be identified.

Dihedral Angle Distributions: The flexibility of the molecule can be quantified by analyzing the distribution of key dihedral angles, such as those around the ether linkage and the carboxylic acid group.

Intramolecular Interactions: The simulation can highlight non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterValue
Root-Mean-Square Deviation (RMSD)Data not available
Radius of Gyration (Rg)Data not available
Principal Dihedral AnglesData not available

This table represents the kind of data that would be extracted from an MD simulation to characterize the molecule's conformational ensemble. Specific data for this compound is not available in published research.

While direct computational studies on this compound are lacking, the methodologies for such investigations are well-established. Future research applying these computational techniques would be invaluable for a deeper understanding of the chemical and physical properties of this compound.

Derivatization Strategies for Enhanced Research Applications of 3 2 Ethoxyphenoxy Propanoic Acid

Pre-Analytical Derivatization for Chromatographic Behavior Improvement

In chromatography, particularly gas chromatography (GC), derivatization is often essential for compounds that are non-volatile or thermally unstable. For a molecule like 3-(2-ethoxyphenoxy)propanoic acid, the carboxylic acid group imparts polarity and the ability to form hydrogen bonds, which results in low volatility and potential for peak tailing in GC analysis.

A primary strategy to overcome these issues is the conversion of the carboxylic acid into a less polar, more volatile ester. Common derivatizing agents for this purpose include:

Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. This process effectively blocks hydrogen bonding and increases volatility.

Alkylation/Esterification Reagents: Diazomethane, while highly effective, is also toxic and explosive, leading to the use of safer alternatives. Alkyl halides in the presence of a base, or reagents like trimethylsilyldiazomethane (B103560) (TMSD), can convert the carboxylic acid to its corresponding methyl ester. Another common method is esterification using an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like boron trifluoride (BF3) or hydrochloric acid (HCl).

For liquid chromatography (LC), derivatization is typically performed to enhance detectability rather than volatility. However, should issues with peak shape or retention arise, converting the carboxylic acid to a less polar derivative could be considered, although this is less common.

Table 1: Potential Derivatization Reactions for GC Analysis of this compound

Derivatization TypeReagent ExampleResulting Functional GroupPurpose
SilylationBSTFATrimethylsilyl esterIncrease volatility, reduce peak tailing
EsterificationMethanol/HClMethyl esterIncrease volatility

Note: This table represents potential, not experimentally verified, derivatization strategies for this specific compound.

Chemical Modification for Selective Detection and Sensitivity Enhancement in Analytical Methods

To enhance the detectability of this compound, especially at trace levels in complex matrices, derivatization can be employed to introduce a chromophoric or fluorophoric tag, or a group that ionizes efficiently for mass spectrometry (MS).

For UV-Vis or Fluorescence Detection: The carboxylic acid can be reacted with a labeling agent that contains a highly absorbing (chromophore) or fluorescent (fluorophore) moiety. For instance, a common strategy involves coupling the carboxylic acid with a fluorescent amine, such as 2-picolylamine, in the presence of a coupling agent. This would yield a fluorescent amide derivative, significantly lowering the limit of detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

For Mass Spectrometry (MS) Detection: While the native compound can be analyzed by MS, derivatization can improve ionization efficiency, particularly in electrospray ionization (ESI). Reagents that introduce a permanently charged group or a group that is easily ionized can enhance the signal. For example, coupling the carboxylic acid with a reagent like 2-hydrazinopyridine (B147025) can yield derivatives that are highly responsive in ESI-MS operating in the positive-ion mode.

Table 2: Potential Derivatization for Enhanced Detection of this compound

Analytical MethodDerivatization StrategyReagent ExampleBenefit
HPLC-FluorescenceIntroduce a fluorophoreFluorescent amine (e.g., dansyl hydrazine)Lower limit of detection
LC-MS/MSEnhance ionization2-PicolylamineIncreased signal intensity

Note: This table represents potential, not experimentally verified, derivatization strategies for this specific compound.

Synthesis of Novel Derivatives for Materials Science Investigations

In materials science, small molecules like this compound can serve as monomers or building blocks for larger polymers or as functional additives. The carboxylic acid and the phenyl ring are key sites for modification.

Polymer Synthesis: The carboxylic acid group can be converted into an acid chloride or activated ester, which can then react with a diol or diamine to form polyesters or polyamides, respectively. The ethoxy-phenyl group would then be a repeating side group along the polymer chain, influencing the material's properties such as solubility, thermal stability, and refractive index. A related compound, 3-[2-(3-ethoxy-3-oxo-propoxy)ethoxy]propanoic acid, has been noted for its potential as a building block in polymer synthesis.

Surface Modification: The carboxylic acid provides a handle for grafting the molecule onto surfaces of metal oxides or other materials to alter their surface properties, such as hydrophobicity or biocompatibility.

Despite these possibilities, there is no specific research in the available literature describing the synthesis and characterization of polymers or materials derived from this compound.

Strategic Derivatization for Studies in Enzyme-Substrate Interactions

To study enzyme-substrate interactions, derivatives of a substrate are often synthesized to act as probes, inhibitors, or affinity labels. Given the structure of this compound, it could potentially be investigated as a substrate or inhibitor for various enzymes.

Derivatization strategies in this context would aim to:

Create Non-reactive Analogs: The carboxylic acid could be converted to an amide or a ketone to study the importance of the carboxylate group for binding to an enzyme's active site.

Introduce Reporter Groups: A fluorescent tag or a spin label could be attached, typically away from the presumed binding site, to monitor the molecule's interaction with a protein using biophysical techniques.

Develop Affinity Labels: A reactive group, such as an epoxide or an α-haloketone, could be incorporated into the molecule. This would allow the derivative to bind to the active site and then form a covalent bond with a nearby amino acid residue, permanently labeling the enzyme.

The field of enzyme-assisted derivatization for sterol analysis (EADSA) demonstrates how enzymes can be used to specifically modify a substrate to introduce a tag for sensitive detection. While this is a related concept, no studies have been published that utilize this compound or its derivatives in enzyme-substrate interaction investigations.

Applications and Advanced Research Trajectories of 3 2 Ethoxyphenoxy Propanoic Acid

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

While specific examples of complex molecules synthesized directly from 3-(2-ethoxyphenoxy)propanoic acid are not widely documented in publicly available literature, the utility of closely related phenoxypropanoic acid derivatives as intermediates is well-established. For instance, various phenoxyacetic acid derivatives are synthesized using the corresponding aldehydes as starting materials, highlighting a common synthetic route in this class of compounds. mdpi.comnih.gov Furthermore, a related compound, 3-(2-formylphenoxy)propanoic acid, has been synthesized and utilized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV-type) oligomers, which are complex structures with applications in materials science. nih.gov

The synthesis of derivatives from related propanoic acid compounds is a common strategy in medicinal chemistry to develop new therapeutic agents. For example, a series of (S)-2-ethoxy-3-phenylpropanoic acid derivatives have been synthesized to evaluate their insulin-sensitizing activities. nih.gov This approach of using a core structure like this compound and modifying its functional groups is a cornerstone of modern drug discovery and the development of other functional organic molecules.

Functional Group Potential Reactions Resulting Structures
Carboxylic AcidEsterification, Amidation, ReductionEsters, Amides, Alcohols
Phenyl RingElectrophilic Aromatic SubstitutionSubstituted Phenyl Derivatives
Ether LinkageGenerally stable, can influence conformation-

Building Block Contributions to Polymer Synthesis and Advanced Materials Research

The bifunctional nature of this compound, possessing both a carboxylic acid and an ether-linked aromatic ring, makes it a promising candidate as a monomer or building block in polymer synthesis and materials science. The carboxylic acid can be polymerized to form polyesters or polyamides, while the phenoxy group can be incorporated into the polymer backbone or act as a pendant group influencing the material's properties.

Research on analogous compounds supports this potential. For example, 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid is utilized as a building block in polymer synthesis. cymitquimica.com Additionally, the aforementioned use of 3-(2-formylphenoxy)propanoic acid as a precursor for PPV-type oligomers underscores the role of such molecules in creating advanced materials with specific electronic and optical properties. nih.gov These oligomers are of interest for their potential use in organic electronics. nih.gov

The incorporation of ether linkages, such as the ethoxyphenoxy group, into polymer structures can impart desirable characteristics like increased flexibility, improved solubility, and modified thermal properties. This makes this compound a potentially valuable component in the design of novel polymers for a range of applications.

Monomer/Building Block Polymer Type Potential Application
This compoundPolyesters, PolyamidesSpecialty plastics, fibers, films
3-(2-formylphenoxy)propanoic acidPPV-type oligomersOrganic electronics, non-linear optics nih.gov
3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acidVarious polymersNot specified cymitquimica.com

Exploration of Potential Biological Activity for Derivative Synthesis and Structure-Activity Relationship (SAR) Studies

Arylpropanoic acid derivatives are a well-known class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org This established pharmacological profile provides a strong rationale for exploring the potential biological activities of derivatives of this compound. By synthesizing a library of related compounds and evaluating their biological effects, researchers can conduct structure-activity relationship (SAR) studies to identify key structural features responsible for any observed activity.

Recent research on related structures has yielded promising results in various therapeutic areas:

Anti-inflammatory Activity: A study on novel phenoxy acetic acid derivatives identified compounds with potent and selective COX-2 inhibitory activity, a key target for anti-inflammatory drugs. mdpi.comnih.gov

Insulin-Sensitizing Activity: Derivatives of (S)-2-ethoxy-3-phenylpropanoic acid have demonstrated more potent insulin-sensitizing activity than the established drug rosiglitazone (B1679542) in in-vitro studies. nih.gov

Antimicrobial and Anticancer Activity: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant pathogens and have also been investigated for their anticancer properties. mdpi.comnih.gov

Antiviral Activity: Lipophilic prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid have been synthesized and shown to possess anti-HCV activity. nih.gov

These examples highlight the vast potential for discovering new bioactive molecules based on the this compound scaffold. SAR studies on such derivatives would involve systematically modifying the ethoxy group, the substitution pattern on the phenyl ring, and the propanoic acid side chain to optimize biological activity and selectivity.

Derivative Class Target/Activity Key Findings
Phenoxy Acetic Acid DerivativesCOX-2 InhibitionPotent and selective inhibitors identified mdpi.comnih.gov
(S)-2-ethoxy-3-phenylpropanoic Acid DerivativesInsulin SensitizationMore potent than rosiglitazone in vitro nih.gov
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesAntimicrobial, AnticancerActivity against multidrug-resistant pathogens and cancer cells mdpi.comnih.gov
(S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid ProdrugsAntiviral (Anti-HCV)Lipophilic prodrugs showed submicromolar activity nih.gov

Development in Specialty Chemicals and Industrial Material Formulations

The physical and chemical properties of this compound suggest its potential for use in the formulation of specialty chemicals and industrial materials. Its ether and carboxylic acid functionalities can contribute to its utility as a surfactant, emulsifier, or corrosion inhibitor in various formulations.

A closely related compound, 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid, is noted for its application in the production of specialty chemicals and materials, including coatings, adhesives, and plasticizers. The structural similarities suggest that this compound could find use in similar applications, where it might serve to modify the properties of the final product, such as improving adhesion, flexibility, or stability.

The broader class of propionic acid and its derivatives are used in a wide array of industrial applications, including as preservatives, herbicides, and precursors for polymers. sigmaaldrich.com The specific structure of this compound could offer unique advantages in certain niche applications within the specialty chemicals market.

Compound Application Area Function
3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acidCoatings, Adhesives, PlasticizersMaterial property modifier
Propionic Acid (general)Agriculture, Food, PolymersPreservative, Herbicide, Monomer sigmaaldrich.com
This compound (potential)Specialty FormulationsSurfactant, Emulsifier, Corrosion Inhibitor

Future Perspectives and Emerging Research Areas

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of 3-(2-ethoxyphenoxy)propanoic acid, and its derivatives, traditionally relies on methods like the Williamson ether synthesis. francis-press.commasterorganicchemistry.com However, the future of its production is increasingly geared towards "green" methodologies that prioritize environmental sustainability, efficiency, and safety. researchgate.net These approaches aim to reduce waste, eliminate hazardous solvents, and utilize renewable resources and catalysts.

Key innovations in the green synthesis of related phenoxyalkanoic acids include solvent-free reaction conditions and the use of more environmentally benign catalysts. For instance, the etherification of phenols has been successfully performed using solid bases like potassium carbonate or sodium bicarbonate under solvent-free conditions, leading to high purity and excellent yields. researchgate.net Another green approach involves the use of surfactants in aqueous media, which can facilitate the reaction of water-immiscible organic compounds, thereby replacing volatile organic solvents. researchgate.net For the synthesis of this compound, this could translate to a modified Williamson ether synthesis that avoids traditional polar aprotic solvents like DMF and DMSO. masterorganicchemistry.com Furthermore, research into catalytic systems, such as the use of copper catalysts for the O-alkylation of phenols, presents another avenue for developing milder and more efficient synthetic routes. rsc.org

Green Chemistry ApproachTraditional MethodKey Advantages
Solvent-Free Synthesis Use of polar aprotic solvents (e.g., DMF, DMSO)Reduced solvent waste, simplified purification, lower environmental impact. researchgate.net
Aqueous Micellar Catalysis Organic solventsUse of water as a solvent, enhanced reaction rates, potential for catalyst recycling. researchgate.net
Solid-Supported Catalysts Homogeneous catalystsEase of catalyst separation and reuse, reduced contamination of the product.
Microwave-Assisted Synthesis Conventional heatingFaster reaction times, improved energy efficiency, potentially higher yields. chegg.com

This table provides a comparative overview of potential green chemistry approaches for the synthesis of this compound versus traditional methods.

Integration with High-Throughput Experimentation for Accelerated Discovery

High-throughput experimentation (HTE) is a powerful strategy to accelerate the discovery of new derivatives of this compound with desired properties. This involves the use of automated and robotic systems to perform a large number of experiments in parallel, allowing for the rapid screening of vast chemical libraries. nih.govnih.gov

For instance, a library of analogs of this compound could be synthesized by varying the substituents on the phenyl ring or modifying the propanoic acid chain. These automated systems can handle the precise dispensing of reagents, control reaction conditions such as temperature and time, and perform initial purification steps. nih.gov Subsequent high-throughput screening can then be employed to evaluate the biological activity of these new compounds. A relevant example is the development of a high-throughput screening method for microbes that produce (R)-2-(4-hydroxyphenoxy)propionic acid, a structurally similar compound. nih.gov This method allowed for the rapid identification of highly productive microbial strains. nih.gov Such an approach could be adapted to screen for derivatives of this compound with specific enzymatic inhibitory activities or other biological functions. The integration of robotics in synthesis is no longer a futuristic concept, with systems capable of performing complex reactions and generating libraries of compounds with minimal human intervention. arxiv.orgyoutube.com

HTE Workflow StageDescriptionKey Technologies
Library Design Computational design of a virtual library of derivatives based on the this compound scaffold.Molecular modeling software, QSAR.
Automated Synthesis Robotic synthesis of the designed library of compounds in microplates. nih.govLiquid handling robots, automated reactors, parallel synthesis platforms. nih.govnih.gov
High-Throughput Screening Rapid biological or chemical screening of the synthesized library for a specific activity. nih.govMicroplate readers, cell-based assays, enzymatic assays.
Data Analysis Computational analysis of screening results to identify "hit" compounds and structure-activity relationships.Cheminformatics tools, statistical software.

This interactive table outlines a typical workflow for the high-throughput discovery of novel derivatives of this compound.

Development of In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, the formation of intermediates, and the influence of various parameters is crucial. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable tools for real-time monitoring of chemical reactions as they occur, without the need for sampling. mdpi.com

For the Williamson ether synthesis, a key step in producing the ether linkage in this compound, in situ FTIR can track the consumption of the starting phenol (B47542) and the formation of the ether product by monitoring their characteristic infrared absorption bands. mdpi.com This allows for the precise determination of reaction endpoints, the identification of potential side reactions, and the optimization of reaction conditions like temperature and catalyst loading. mdpi.com Studies have demonstrated the successful use of fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probes for monitoring complex organic reactions, providing a wealth of data that is not easily obtainable through traditional offline analysis. mdpi.com This approach leads to improved process control, enhanced safety, and higher yields.

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
In Situ FTIR Real-time concentration of reactants, products, and intermediates. Reaction kinetics.Monitoring the O-alkylation of the phenolic precursor. mdpi.com
In Situ NMR Detailed structural information on intermediates and products.Elucidating reaction mechanisms and identifying unexpected byproducts.
In Situ Raman Spectroscopy Complementary vibrational information to FTIR, often better in aqueous media.Monitoring reactions in aqueous or green solvents.
UV-Vis Spectroscopy Concentration of chromophoric species.Tracking reactions involving colored reactants or products.

This table summarizes various in situ spectroscopic techniques and their potential applications in monitoring the synthesis of this compound.

Expansion of Computational Design Principles for Novel Derivative Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with tailored properties. nih.gov For this compound, these computational approaches can be used to design novel derivatives with enhanced biological activity or other desirable characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a set of known phenoxypropanoic acid derivatives, a QSAR model could predict the activity of new, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, molecular docking simulations can predict how a designed molecule will bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov This is particularly relevant if this compound or its derivatives are being investigated for pharmaceutical applications. For example, docking studies have been used to understand the interaction of chiral phenoxyacetic acid analogs with peroxisome proliferator-activated receptors (PPARs). nih.gov This knowledge can guide the design of new derivatives with improved binding affinity and selectivity.

Computational MethodDescriptionApplication for this compound Derivatives
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. nih.govDesigning derivatives with high affinity for a specific biological target.
QSAR Correlates variations in the chemical structure of compounds with changes in their biological activity. nih.govPredicting the biological activity of novel, unsynthesized derivatives.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Designing new molecules that retain the key features for activity.
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govUnderstanding reaction mechanisms and predicting reactivity. nih.gov

This interactive table details various computational design principles and their potential application in the development of novel derivatives of this compound.

Q & A

Q. What computational tools aid in predicting metabolite formation and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp or ADMET Predictor for toxicity endpoints (e.g., Ames test, hERG inhibition).
  • Metabolite ID : GLORYx or BioTransformer to simulate Phase I/II metabolism pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.